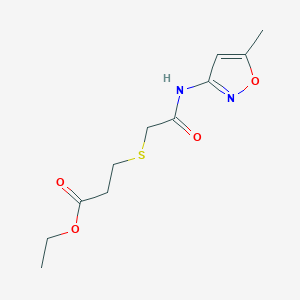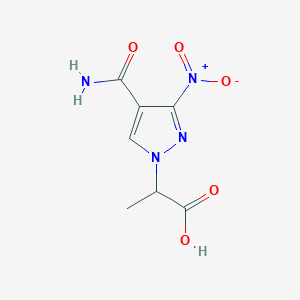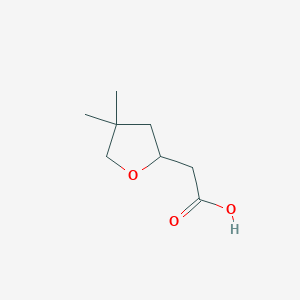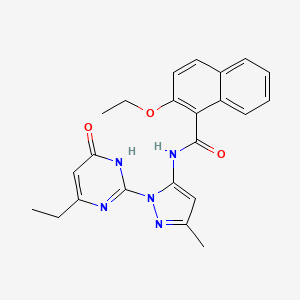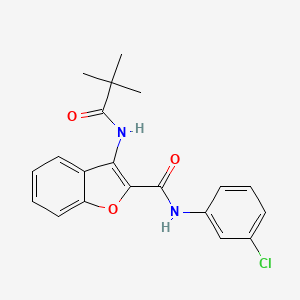![molecular formula C17H26N6O4 B2981530 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide CAS No. 893970-80-4](/img/structure/B2981530.png)
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a unique chemical compound with a structure that combines a purine ring with a piperidine carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide, we start with a purine derivative, such as 1,3-dimethylxanthine. Reacting this derivative with a 2-methoxyethylating agent under basic conditions yields the desired intermediate. This intermediate undergoes further functionalization to introduce the piperidine carboxamide group, utilizing amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). Each step necessitates careful control of reaction parameters, such as temperature, time, and pH, to maximize yield and purity.
Industrial Production Methods
Scaling up for industrial production may involve optimization of the synthetic route to enhance efficiency, reduce waste, and ensure consistent quality. Continuous flow chemistry and automation can streamline these processes, minimizing the risk of human error and improving reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : Exposure to strong oxidizing agents can lead to the formation of new functional groups, potentially altering its biological activity.
Reduction: : Reducing agents might convert certain functional groups, modifying the compound's reactivity.
Substitution: : Reactions with nucleophiles or electrophiles can replace existing groups with new functionalities.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Nucleophiles/Electrophiles: : Halides, amines, thiols under conditions like reflux or room temperature.
Major Products
These reactions often yield compounds with altered biological activities or improved pharmacokinetic properties, enhancing their utility in scientific research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide has been studied for its potential use in various fields:
Chemistry: : Its unique structure serves as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with nucleic acids and enzymes, potentially serving as a biochemical probe.
Medicine: : Explored for its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: : Utilized in the development of novel materials or as a catalyst in synthetic processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its purine moiety allows it to mimic endogenous molecules like adenosine, potentially modulating biological pathways involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other purine derivatives, 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide stands out due to its dual functionalization, combining a piperidine ring with a carboxamide group. This combination may enhance its stability, bioavailability, and specificity in targeting biological pathways.
Similar Compounds
Adenosine: : Naturally occurring purine nucleoside with significant physiological roles.
Caffeine: : A methylxanthine compound known for its stimulant effects.
Theophylline: : Another methylxanthine with bronchodilator properties used in respiratory diseases.
Purvalanol: : A synthetic purine derivative acting as a cyclin-dependent kinase inhibitor.
The intricate nature of this compound presents vast potential for further exploration in both academic research and industrial applications, paving the way for new scientific discoveries and technological advancements.
Eigenschaften
IUPAC Name |
1-[[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-20-15-13(16(25)21(2)17(20)26)23(8-9-27-3)12(19-15)10-22-6-4-11(5-7-22)14(18)24/h11H,4-10H2,1-3H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEQPHSTCIZZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
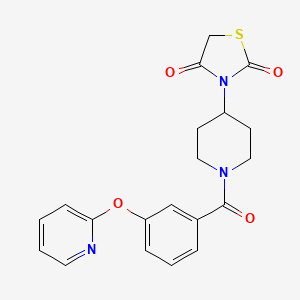
![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)
![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)
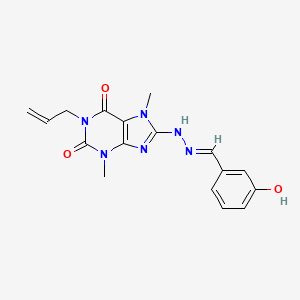
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)
![3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2981457.png)
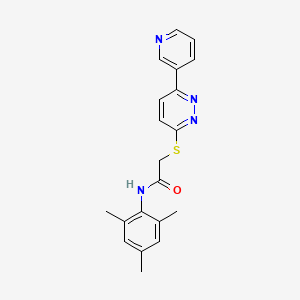
![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
